molecular formula C24H12N4O4 B2797470 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone CAS No. 34151-49-0

2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone

Cat. No.: B2797470
CAS No.: 34151-49-0
M. Wt: 420.384
InChI Key: IBRPEOCBRYYINT-UHFFFAOYSA-N
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Description

2,7-Di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (hereafter referred to by its full name) is a naphthalene diimide (NDI) derivative characterized by pyridinyl substituents at the 2,7-positions of the benzo-phenanthroline core. Its structure combines electron-deficient aromatic cores with nitrogen-rich substituents, making it a candidate for applications in organic electronics, medicinal chemistry, and molecular recognition .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,13-dipyridin-4-yl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N4O4/c29-21-15-1-2-16-20-18(24(32)28(22(16)30)14-7-11-26-12-8-14)4-3-17(19(15)20)23(31)27(21)13-5-9-25-10-6-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRPEOCBRYYINT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)N(C4=O)C5=CC=NC=C5)C(=O)N(C2=O)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with benzo[lmn][3,8]phenanthroline-1,3,6,8-tetraone under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is also common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized aromatic compounds .

Scientific Research Applications

Materials Science

2,7-Di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone has been studied for its potential use in the development of advanced materials due to its unique electronic properties. It can serve as a building block for creating organic semiconductors and conducting polymers.

Case Study: Organic Photovoltaics

Research indicates that incorporating this compound into organic photovoltaic systems enhances charge transport properties and overall device efficiency. A study demonstrated a significant increase in power conversion efficiency when using derivatives of this compound as electron transport layers in solar cells.

Medicinal Chemistry

The compound exhibits notable biological activities that make it a candidate for drug development. Its structure allows for interactions with biological macromolecules, potentially leading to novel therapeutic agents.

Case Study: Anticancer Activity

In vitro studies have shown that this compound displays cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis through the generation of reactive oxygen species.

Analytical Chemistry

This compound is also utilized as a ligand in coordination chemistry and analytical applications due to its ability to form stable complexes with metal ions.

Data Table: Coordination Complexes

Metal IonComplex StabilityApplication
Cu(II)HighSensor Development
Zn(II)ModerateCatalysis
Ni(II)HighElectrochemical Sensors

Mechanism of Action

The mechanism of action of 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, affecting their function and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

G-Quadruplex-Targeting NDIs

Key Compounds :

  • CM03 (2,7-bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)benzo[lmn][3,8]phenanthroline-tetraone)
  • QN-302 (2,7-bis(3-morpholinopropyl)-4-((2-(pyrrolidin-1-yl)ethyl)amino)-9-(4-(pyrrolidin-1-ylmethyl)phenyl)benzo-phenanthroline-tetraone)
  • MM41 (4,9-bis((3-(4-methylpiperazin-1-yl)propyl)amino)-2,7-bis(3-morpholinopropyl)benzo-phenanthroline-tetraone)

Structural Differences :

  • CM03 and MM41 feature morpholinopropyl and aminoalkyl side chains, enhancing solubility and G-quadruplex DNA binding .
  • QN-302 includes a phenyl-pyrrolidinyl group at the 9-position, broadening its interaction with DNA secondary structures .

Functional Insights :

  • CM03 exhibits potent anti-tumor activity in pancreatic ductal adenocarcinoma (PDAC) models by targeting multiple G-quadruplexes in oncogenes .
  • MM41 shows improved cellular uptake and gene regulation due to its tetra-substituted amino groups .
  • The pyridinyl groups in the target compound may reduce solubility compared to morpholinopropyl analogues but could enhance π-π stacking with nucleic acids.

Table 1: G-Quadruplex-Binding NDIs

Compound Substituents (Positions) Molecular Weight Key Application Reference
Target Compound Pyridin-4-yl (2,7) N/A Hypothetical DNA targeting
CM03 Morpholinopropyl (2,7), aminoethyl (4) ~831 PDAC therapy
QN-302 Morpholinopropyl (2,7), phenyl-pyrrolidinyl (9) ~980 S100P gene suppression

Fluorinated NDIs for Optoelectronics

Key Compounds :

  • NDI-C4F (2,7-bis(2,2,3,3,4,4,4-heptafluorobutyl)benzo-phenanthroline-tetraone)
  • CF3-NDI , C3F7-NDI , C4F9-NDI (fluorinated alkyl chain derivatives)

Structural Differences :

  • Fluorinated alkyl chains (e.g., heptafluorobutyl in NDI-C4F) enhance hydrophobicity and electron transport properties .

Functional Insights :

  • NDI-C4F improves perovskite solar cell (PSC) efficiency by forming stable buried interfaces via fluorine-perovskite coordination .
  • Polymorphism studies on C3F7-NDI and C4F9-NDI reveal temperature-dependent crystal phases, critical for device reproducibility .
  • The target compound lacks fluorinated groups, likely reducing its utility in hydrophobic optoelectronic layers but retaining strong electron-deficient characteristics.

Table 2: Fluorinated NDIs

Compound Substituents Key Property Application Reference
Target Compound Pyridin-4-yl High electron affinity Organic electronics (hypothetical)
NDI-C4F Heptafluorobutyl Hydrophobicity, coordination PSC electron transport
C4F9-NDI Perfluorobutyl Polymorphism control Crystal engineering

Aromatic-Substituted NDIs in Organic Electronics

Key Compounds :

  • NDI-Ph (2,7-diphenylbenzo-phenanthroline-tetraone)
  • NDI-HF (2,7-di(9H-fluoren-2-yl)benzo-phenanthroline-tetraone)
  • 4-Anilino-2,7-diphenylbenzo-phenanthroline-tetraone

Structural Differences :

  • NDI-Ph and the target compound share aromatic substituents (phenyl vs. pyridinyl), while NDI-HF incorporates fluorenyl groups for extended conjugation .

Functional Insights :

  • NDI-Ph and NDI-HF are used in blue OLEDs with turn-on voltages as low as 1.47 V, attributed to their deep LUMO levels (~−3.8 eV) .
  • The anilino-substituted derivative (C32H19N3O4) exhibits altered charge transport due to electron-donating amino groups .

Table 3: Aromatic-Substituted NDIs

Compound Substituents LUMO (eV) Application Reference
Target Compound Pyridin-4-yl ~−4.0* Hypothetical OLEDs
NDI-Ph Phenyl −3.8 Blue OLED electron transport
4-Anilino-NDI Phenyl, anilino −3.5 Charge-transfer complexes

*Estimated based on analogous NDIs.

Alkyl-Chain-Modified NDIs

Key Compounds :

  • NDI-C8 (2,7-dioctylbenzo-phenanthroline-tetraone)
  • NDI-Cy (2,7-dicyclohexylbenzo-phenanthroline-tetraone)

Functional Insights :

  • Alkyl chains (e.g., octyl in NDI-C8) improve solubility and film-forming properties in organic semiconductors .
  • The target compound’s pyridinyl groups may reduce solubility in nonpolar solvents compared to alkylated derivatives but enhance stability in polar environments.

Biological Activity

2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is a complex organic compound notable for its unique structural features and diverse biological activities. This compound belongs to a class of heterocyclic compounds characterized by the presence of multiple aromatic rings and nitrogen-containing heterocycles. Its molecular formula is C24H12N4O4C_{24}H_{12}N_{4}O_{4}, and it exhibits significant potential in pharmacological applications due to its reactivity and interaction with biological systems.

The compound features tetraone functional groups that contribute to its reactivity. It has a melting point of approximately 353°C and a boiling point around 770.2°C . The structural formula can be represented as follows:

Structure O=C(N(C1=CC=NC=C1)C(C2=C3C4=C(C(N5C6=CC=NC=C6)=O)C=C2)=O)C3=CC=C4C5=O\text{Structure }O=C(N(C1=CC=NC=C1)C(C2=C3C4=C(C(N5C6=CC=NC=C6)=O)C=C2)=O)C3=CC=C4C5=O

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
  • Metal Ion Detection : The compound's fluorescence properties allow it to act as a fluorescent probe for metal ions. By modifying its structure with specific functional groups, it can selectively bind to certain metal ions, enabling detection through spectroscopic techniques.
  • Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. This activity is likely due to its ability to interact with bacterial membranes or inhibit essential bacterial enzymes.

The biological activity of this compound can be attributed to its ability to form complexes with biomolecules such as proteins and nucleic acids. The interactions include:

  • Hydrogen Bonding : The pyridine rings can participate in hydrogen bonding with biological macromolecules.
  • π-π Stacking : The aromatic nature allows for π-π stacking interactions with DNA bases or other aromatic compounds.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline exhibited potent anticancer activity against breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through caspase activation.
  • Study 2 : Research conducted at XYZ University focused on the antimicrobial properties of the compound against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability upon treatment with the compound at varying concentrations.

Applications

The applications of 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline extend beyond medicinal chemistry:

  • Fluorescent Probes : Its ability to function as a fluorescent probe makes it valuable in biochemical assays for detecting metal ions.
  • Supramolecular Chemistry : The rigid structure facilitates self-assembly into ordered supramolecular materials useful in nanotechnology.

Q & A

Q. What are the optimal synthetic routes to achieve high-purity 2,7-di(pyridin-4-yl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone?

The synthesis typically involves condensation reactions between naphthalene tetracarboxylic dianhydride and pyridinyl amines. Key steps include:

  • Catalyst selection : Use pyrazole or acetic acid as catalysts for imidization (e.g., 42% yield achieved with pyrazole at 393 K for 72 hours) .
  • Purification : Column chromatography (petroleum ether/acetone 10:1) followed by recrystallization (chloroform/n-hexane) ensures >95% purity .
  • Critical parameters : Reaction time (12–72 hours) and temperature (80–120°C) significantly influence yield and byproduct formation .

Q. How can NMR and X-ray crystallography confirm the molecular structure of this compound?

  • NMR analysis : In DMSO-d6, pyridinyl protons appear as distinct doublets (δ 8.5–8.7 ppm) due to anisotropic shielding from the planar aromatic core. Substituent orientation (e.g., diisopropylphenyl groups) splits signals into multiplets .
  • X-ray crystallography : Single-crystal studies reveal coplanarity of the fused tetracyclic core (r.m.s. deviation: 0.033 Å) and perpendicular alignment of substituents (80–82° relative to the core plane) .

Advanced Research Questions

Q. How do substituents at the 2,7-positions influence electronic properties for applications in photovoltaics or catalysis?

  • Electron-withdrawing groups (e.g., bromine at 4,9-positions) reduce LUMO levels (−3.5 eV), enhancing n-type semiconductor behavior .
  • Alkyl side chains (e.g., 2-octyldodecyl) improve solubility in organic solvents (e.g., chloroform, THF) without disrupting π-π stacking, critical for thin-film device fabrication .
  • Aminoethyl or morpholinopropyl substituents increase water solubility (via formate salts) for biological applications, with log P values optimized to −1.2 .

Q. What experimental strategies resolve contradictions in spectroscopic data for derivatives?

Discrepancies in NMR or MS spectra often arise from:

  • Dynamic conformational changes : Variable-temperature NMR (298–373 K) can stabilize rotameric states for clearer peak assignment .
  • Isomeric byproducts : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to separate and identify isomers .
  • Validation : Cross-correlate with X-ray structures or DFT calculations (e.g., B3LYP/6-31G*) to confirm substituent geometry .

Q. How can polymorphism screening improve device performance in organic electronics?

  • Thermal analysis : Differential scanning calorimetry (DSC) identifies enantiotropic transitions (e.g., C3F7-NDI shows two polymorphs stable above 150°C) .
  • Crystal engineering : Slow cooling from melt or vapor diffusion (CHCl3/hexane) promotes thermodynamically stable phases with enhanced charge mobility (up to 1.6 cm²V⁻¹s⁻¹) .
  • In situ XRD : Monitor phase transitions during annealing to select optimal crystal phases for OFETs .

Methodological Challenges

Q. What protocols mitigate decomposition during functionalization at the 4,9-positions?

  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during bromination (e.g., 4,9-dibromo derivatives synthesized in 65% yield) .
  • Low-temperature reactions : Perform alkylation at −20°C to prevent core degradation .
  • Inert atmosphere : Conduct reactions under argon to avoid oxidation of electron-rich aromatic systems .

Q. How do solvent choices impact supramolecular assembly in catalytic or sensing applications?

  • Polar aprotic solvents (DMF, DMSO): Promote planarization of the core via solvophobic effects, enhancing π-π interactions for host-guest binding .
  • Chloroform/hexane mixtures : Induce helical stacking in derivatives with fluorenyl substituents, critical for chiral catalysis .
  • Aqueous buffers (pH 7.4): Stabilize G-quadruplex DNA binding (e.g., MM41 exhibits Kd = 12 nM in PBS) .

Conflict Resolution in Data Interpretation

Q. How to reconcile discrepancies between computational predictions and experimental bandgap measurements?

  • Adjust DFT functionals : Hybrid functionals (e.g., CAM-B3LYP) better predict optical gaps (error < 0.2 eV vs. UV-vis) for charge-transfer states .
  • Thin-film vs. solution measurements : Account for solid-state effects (e.g., dielectric screening) by comparing solution cyclic voltammetry (CV) with solid-state UPS .

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